4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline
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Overview
Description
4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is characterized by the presence of an imidazole ring attached to a decyl chain, which is further connected to an aniline group through an ether linkage. The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Attachment of the Decyl Chain: The decyl chain can be introduced through a nucleophilic substitution reaction, where an appropriate decyl halide reacts with the imidazole ring.
Ether Linkage Formation: The final step involves the formation of an ether linkage between the decyl chain and the aniline group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled .
Chemical Reactions Analysis
Types of Reactions
4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents; solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole or aniline derivatives.
Substitution: Substituted imidazole or aniline derivatives.
Scientific Research Applications
4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
CAS No. |
87477-65-4 |
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Molecular Formula |
C19H29N3O |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
4-(10-imidazol-1-yldecoxy)aniline |
InChI |
InChI=1S/C19H29N3O/c20-18-9-11-19(12-10-18)23-16-8-6-4-2-1-3-5-7-14-22-15-13-21-17-22/h9-13,15,17H,1-8,14,16,20H2 |
InChI Key |
XIEIGUBATHQRAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCCCCCCN2C=CN=C2 |
Origin of Product |
United States |
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